L-Thyroxine-13C6-1

Descripción

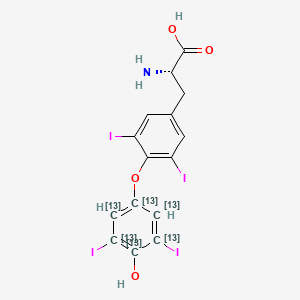

Structure

3D Structure

Propiedades

IUPAC Name |

(2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)oxy-3,5-diiodophenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11I4NO4/c16-8-4-7(5-9(17)13(8)21)24-14-10(18)1-6(2-11(14)19)3-12(20)15(22)23/h1-2,4-5,12,21H,3,20H2,(H,22,23)/t12-/m0/s1/i4+1,5+1,7+1,8+1,9+1,13+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUIIKFGFIJCVMT-DOEZJOBUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C(=C1I)O[13C]2=[13CH][13C](=[13C]([13C](=[13CH]2)I)O)I)I)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11I4NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

782.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to L-Thyroxine-13C6: Application in Quantitative Bioanalysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of L-Thyroxine-13C6, a stable isotope-labeled internal standard crucial for the accurate quantification of thyroxine (T4) in biological matrices. The primary application of this compound is in clinical and research settings for monitoring thyroid function and managing thyroid disorders through mass spectrometry-based methods.

Core Concepts: Isotope Dilution Mass Spectrometry

L-Thyroxine-13C6 serves as an ideal internal standard for isotope dilution mass spectrometry (IDMS), a highly accurate and precise analytical technique. By introducing a known quantity of the stable isotope-labeled analogue of the analyte (thyroxine) into a sample, variations in sample preparation and instrument response can be effectively normalized. This ensures reliable quantification of endogenous thyroxine levels, which is critical for diagnosing and monitoring thyroid diseases.[1][2]

Physicochemical Properties of L-Thyroxine-13C6

L-Thyroxine-13C6 is chemically identical to endogenous L-Thyroxine, with the exception of the substitution of six carbon atoms with the heavy isotope, 13C, in the tyrosine ring. This mass difference allows for its differentiation from the unlabeled analyte by a mass spectrometer without altering its chemical behavior during sample processing and analysis.[3]

| Property | Value | Reference |

| Chemical Formula | ¹³C₆C₉H₁₁I₄NO₄ | |

| Molecular Weight | 782.83 g/mol | |

| Labeled CAS Number | 720710-30-5 | |

| Unlabeled CAS Number | 51-48-9 | |

| Chemical Purity | ≥90% | |

| Isotopic Purity | 99% for ¹³C |

Primary Use: An Internal Standard for Thyroxine Quantification

The principal application of L-Thyroxine-13C6 is as an internal standard in the quantitative analysis of thyroxine (T4) in biological samples, such as serum and plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This is essential for the diagnosis and monitoring of thyroid disorders like hypothyroidism and hyperthyroidism. The use of a stable isotope-labeled internal standard is superior to other quantification methods like immunoassays, as it offers greater specificity and is less susceptible to matrix effects and interferences.

Experimental Workflow for Thyroxine Analysis using LC-MS/MS

The following diagram illustrates a typical workflow for the quantification of thyroxine in a biological sample using L-Thyroxine-13C6 as an internal standard.

Caption: A generalized workflow for the quantification of thyroxine in biological samples.

Detailed Experimental Protocols

The following sections outline common methodologies for the analysis of thyroxine using L-Thyroxine-13C6.

A crucial step to remove interfering substances and concentrate the analyte.

-

Protein Precipitation: A common first step for serum or plasma samples. Acetonitrile is often used to precipitate proteins.

-

Liquid-Liquid Extraction (LLE): Following protein precipitation, LLE can be employed to further purify the sample. A typical solvent system would be methyl tert-butyl ether (MTBE).

-

Solid-Phase Extraction (SPE): An alternative to LLE, SPE can provide cleaner extracts. Various sorbents can be used depending on the specific protocol.

Chromatographic separation is necessary to resolve thyroxine from other endogenous compounds.

-

Column: Reversed-phase columns, such as a C18 or a biphenyl column, are commonly used.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) with an additive like formic acid or ammonium hydroxide is typically employed.

-

Flow Rate: A flow rate in the range of 0.2-0.6 mL/min is common.

The detector for quantifying both the analyte and the internal standard.

-

Ionization: Electrospray ionization (ESI) is typically used, often in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) is the most common mode for quantification, providing high selectivity and sensitivity.

-

MRM Transitions: Specific precursor-to-product ion transitions are monitored for both thyroxine and L-Thyroxine-13C6.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| L-Thyroxine (T4) | 777.7 | 731.7 |

| L-Thyroxine-13C6 | 783.7 | 737.7 |

Note: The exact m/z values may vary slightly depending on the instrument and adduct ion being monitored.

Signaling Pathway Context: The Hypothalamic-Pituitary-Thyroid Axis

The accurate measurement of thyroxine is critical for understanding the function of the Hypothalamic-Pituitary-Thyroid (HPT) axis, which regulates metabolism, growth, and development.

Caption: A simplified diagram of the Hypothalamic-Pituitary-Thyroid (HPT) axis.

References

L-Thyroxine-13C6-1 synthesis and chemical properties

An In-depth Technical Guide on the Synthesis and Chemical Properties of L-Thyroxine-¹³C₆

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and chemical properties of L-Thyroxine-¹³C₆, a stable isotope-labeled version of the thyroid hormone L-thyroxine. This document is intended for an audience with a technical background in chemistry and pharmacology, such as researchers, scientists, and professionals in drug development. L-Thyroxine-¹³C₆ is a critical tool in metabolic research and clinical mass spectrometry, where it serves as an internal standard for the accurate quantification of its unlabeled counterpart.[1][2][3]

Chemical Properties

L-Thyroxine-¹³C₆ shares the same fundamental chemical structure and reactivity as endogenous L-thyroxine, with the key difference being the substitution of six ¹²C atoms with ¹³C atoms in the tyrosine ring. This isotopic labeling results in a higher molecular weight, which allows it to be distinguished from the unlabeled form by mass spectrometry.

Table 1: Comparison of Physicochemical Properties: L-Thyroxine vs. L-Thyroxine-¹³C₆

| Property | L-Thyroxine | L-Thyroxine-¹³C₆ |

| Molecular Formula | C₁₅H₁₁I₄NO₄ | ¹³C₆C₉H₁₁I₄NO₄ |

| Molecular Weight | 776.87 g/mol [4][5] | 782.83 g/mol |

| CAS Number | 51-48-9 | 720710-30-5 |

| Appearance | Off-white to beige solid | Solid |

| Melting Point | 235–236 °C (decomposes) | N/A |

| Solubility | DMSO: 100 mg/mL | Soluble in methanol with 0.1N NH₃ |

Synthesis of L-Thyroxine-¹³C₆

The synthesis of L-Thyroxine-¹³C₆ is a multi-step process that involves the incorporation of a ¹³C-labeled precursor. While specific proprietary methods may vary, a general synthetic strategy can be outlined based on established methods for synthesizing L-thyroxine. A plausible approach starts with commercially available L-Tyrosine-¹³C₆.

Experimental Protocol: Synthesis of L-Thyroxine-¹³C₆

This protocol is a representative example and may require optimization.

1. Iodination of L-Tyrosine-¹³C₆:

-

Dissolve L-Tyrosine-¹³C₆ in a suitable solvent, such as aqueous ammonia.

-

Slowly add a solution of iodine (I₂) and potassium iodide (KI) in water to the reaction mixture with stirring. The reaction is typically carried out at room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, acidify the reaction mixture to precipitate the product, 3,5-diiodo-L-tyrosine-¹³C₆.

-

Filter, wash with cold water, and dry the product.

2. Coupling Reaction (Ullmann Condensation):

-

The 3,5-diiodo-L-tyrosine-¹³C₆ is coupled with another molecule of 3,5-diiodo-4-hydroxyphenylpyruvic acid. This is a key step in forming the diaryl ether linkage.

-

The reaction is typically carried out in the presence of a copper catalyst and a base at elevated temperatures.

-

The resulting intermediate is then converted to L-Thyroxine-¹³C₆.

3. Alternative Final Step: Direct Iodination of a Precursor:

-

An alternative approach involves the direct iodination of a suitable precursor like 3,5-diiodothyronine-¹³C₆.

-

Dissolve the precursor in a methanolic solution of monomethylamine.

-

Cool the solution and add an iodine solution over a period of time.

-

After the reaction is complete, the product is precipitated, filtered, washed, and dried.

4. Purification:

-

The crude L-Thyroxine-¹³C₆ is purified using techniques such as recrystallization or column chromatography to achieve the desired chemical purity.

5. Characterization:

-

The final product is characterized by mass spectrometry to confirm the correct molecular weight and isotopic enrichment.

-

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure.

-

Purity is typically assessed by High-Performance Liquid Chromatography (HPLC).

Biological Signaling Pathways of L-Thyroxine

L-thyroxine exerts its physiological effects through both genomic and non-genomic signaling pathways.

Genomic Pathway: L-thyroxine (T4) is transported into the cell and converted to the more active form, triiodothyronine (T3), by deiodinase enzymes. T3 then enters the nucleus and binds to thyroid hormone receptors (TRs), which are ligand-activated transcription factors. The T3-TR complex binds to thyroid hormone response elements (TREs) on the DNA, regulating the transcription of target genes. This process influences a wide range of cellular functions, including metabolism, growth, and development.

Non-Genomic Pathway: L-thyroxine can also initiate signaling cascades from the plasma membrane. It binds to the cell surface receptor integrin αvβ3, which can activate downstream signaling pathways such as the PI3K/Akt pathway. This can lead to rapid cellular responses, including cell proliferation and angiogenesis.

Visualizations

The following diagrams illustrate the synthesis workflow and the biological signaling pathways of L-Thyroxine.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. L-Thyroxine (tyrosine-ring-¹³Câ, 99%) CP 90% | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 4. Small Molecules [lincsportal.ccs.miami.edu]

- 5. Thyroxine | C15H11I4NO4 | CID 5819 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Role of L-Thyroxine-13C6 in Metabolic Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Thyroxine (T4), a primary hormone secreted by the thyroid gland, is pivotal in regulating metabolism, growth, and development.[1][2] Understanding its complex metabolic pathways is crucial for treating thyroid disorders and developing new therapeutic agents. Stable isotope-labeled L-Thyroxine, specifically L-Thyroxine-13C6, has emerged as an indispensable tool in metabolic research.[3][4] This isotopically labeled analog, in which six carbon atoms on the tyrosine ring are replaced with the heavier 13C isotope, allows researchers to trace the fate of exogenously administered thyroxine without interference from the body's endogenous hormone production.[5] This technical guide provides a comprehensive overview of the application of L-Thyroxine-13C6 in metabolic studies, with a focus on pharmacokinetic research, experimental protocols, and data analysis.

Core Applications in Metabolic Research

The primary application of L-Thyroxine-13C6 lies in its use as a tracer for pharmacokinetic (PK) studies. By employing this labeled compound, researchers can precisely differentiate between the administered drug and the endogenous hormone, a critical factor in accurately determining key PK parameters.

Key research areas where L-Thyroxine-13C6 is instrumental include:

-

Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of levothyroxine.

-

Bioavailability and Bioequivalence Studies: Comparing different formulations of levothyroxine drugs.

-

Drug-Drug Interaction Studies: Investigating how co-administered drugs affect the metabolism of levothyroxine.

-

Metabolic Pathway Analysis: Elucidating the conversion of T4 to its active form, triiodothyronine (T3), and its inactive metabolite, reverse T3 (rT3).

-

Influence of Physiological and Pathological States: Studying how factors like age, sex, weight, and pregnancy impact thyroxine metabolism.

Thyroid Hormone Metabolic Pathway

Thyroid hormone metabolism is a tightly regulated process primarily occurring in peripheral tissues. The prohormone T4 is converted by deiodinase enzymes into the biologically active T3 or the inactive rT3. This conversion is a critical control point in thyroid hormone action.

Experimental Design and Protocols

Pharmacokinetic studies utilizing L-Thyroxine-13C6 typically follow a standardized workflow. The protocol outlined below is a synthesis of methodologies reported in key studies.

Experimental Workflow for a Pharmacokinetic Study

Detailed Methodologies

1. Participant Recruitment and Dosing:

-

Studies often enroll patients with hypothyroidism who are on stable levothyroxine therapy.

-

A single oral dose of L-Thyroxine-13C6 is administered. The dosage can vary, with studies reporting doses around 100 μg.

-

To maintain a steady state of thyroid hormone, participants may receive a combination of labeled and unlabeled levothyroxine to match their regular daily dose.

2. Blood Sampling:

-

A pre-dose blood sample is collected to establish baseline levels.

-

Following administration, a series of blood samples are drawn at specified time points. A typical schedule includes frequent sampling in the initial hours (e.g., 0.5, 1, 1.5, 2, 4, 8, 12 hours) followed by less frequent sampling over several days (e.g., 24, 48, 72, 96, 120 hours).

3. Sample Preparation and Analysis:

-

Serum or plasma is separated from the blood samples and stored at -80°C until analysis.

-

Quantification of L-Thyroxine-13C6 is performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This technique offers high sensitivity and specificity.

-

An internal standard, such as L-Thyroxine with 12 carbon-13 atoms (13C12-LT4), is often used to ensure analytical accuracy.

Data Presentation and Interpretation

The concentration-time data obtained from the LC-MS/MS analysis is used to calculate key pharmacokinetic parameters. These parameters provide insights into how the body processes levothyroxine.

Key Pharmacokinetic Parameters

| Parameter | Description | Median Value (Example Study) |

| Cmax | Maximum observed plasma concentration. | 7.5 ng/L/μg (dose-normalized) |

| Tmax | Time to reach Cmax. | 4 hours |

| AUC(0-120) | Area under the plasma concentration-time curve from 0 to 120 hours. | 0.931 ng·h/mL/μg (dose-normalized) |

| CL/F | Apparent oral clearance rate. | 0.712 L/h |

| V/F | Apparent volume of distribution. | 164.9 L |

| t1/2 | Terminal half-life. | 172.2 hours |

Table 1: Summary of Pharmacokinetic Parameters of L-Thyroxine-13C6 from a study in adults with hypothyroidism. Data sourced from Jonklaas et al. (2018).

Influence of Demographics on Pharmacokinetics

Studies have utilized L-Thyroxine-13C6 to investigate how demographic factors affect its pharmacokinetics. For instance, one study compared these parameters in individuals aged ≤60 years versus those >60 years.

| Parameter | Age ≤60 years (Median) | Age >60 years (Median) |

| CL/F (L/h) | 0.712 | 0.796 |

| V/F (L) | 174.7 | 157.4 |

| Tmax (h) | 4 | 5 |

| Cmax (ng/L/μg) | 7.5 | 7.1 |

| t1/2 (h) | 166 | 206.4 |

Table 2: Comparison of L-Thyroxine-13C6 Pharmacokinetic Parameters by Age Group. Data sourced from Jonklaas et al. (2018).

These data illustrate that while some parameters like clearance and volume of distribution show slight variations with age, these differences were not found to be statistically significant in this particular study. However, weight was identified as a significant predictor for CL/F, V/F, and dose-normalized Cmax.

Conclusion

L-Thyroxine-13C6 is a powerful and essential tool for advancing our understanding of thyroid hormone metabolism. Its use as a tracer in pharmacokinetic studies allows for precise and reliable quantification of levothyroxine's fate in the body, free from the confounding presence of endogenous hormone. The detailed experimental protocols and sensitive analytical methods associated with its use provide a robust framework for researchers in endocrinology and drug development. The insights gained from studies employing L-Thyroxine-13C6 are critical for optimizing thyroid hormone replacement therapy and developing novel treatments for metabolic disorders.

References

- 1. A Review of the Pharmacokinetics of Levothyroxine for the Treatment of Hypothyroidism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thyroxine | C15H11I4NO4 | CID 5819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Longitudinal Comparison of Thyroxine Pharmacokinetics Between Pregnant and Nonpregnant Women: A Stable Isotope Study - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Use of L-Thyroxine-¹³C₆ as a Tracer for Thyroid Hormone Metabolism

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the application of stable isotope-labeled L-Thyroxine (specifically L-Thyroxine-¹³C₆) as a tracer to study the pharmacokinetics and metabolism of thyroid hormones. The methodologies, data interpretation, and underlying biochemical pathways are detailed to support advanced research and drug development.

Introduction

L-thyroxine (T4) is the primary hormone secreted by the thyroid gland and serves as a prohormone for the more biologically active triiodothyronine (T3).[1] Understanding the intricate details of its absorption, distribution, metabolism, and elimination (ADME) is critical for the effective treatment of hypothyroidism and other thyroid disorders. Stable isotope-labeled tracers, such as L-Thyroxine-¹³C₆, offer a powerful tool to study the pharmacokinetics of administered levothyroxine without interference from endogenous T4.[2] By incorporating six ¹³C atoms into the thyroxine molecule, the tracer becomes distinguishable by mass spectrometry, allowing for precise quantification in biological matrices.[3] This guide details the experimental protocols, quantitative data, and metabolic pathways associated with the use of L-Thyroxine-¹³C₆ as a metabolic tracer.

Thyroid Hormone Metabolic Pathways

The metabolism of L-Thyroxine is a multi-step process primarily involving deiodination, but also includes conjugation pathways such as glucuronidation and sulfation. These pathways regulate the activation and inactivation of thyroid hormones.

-

Deiodination: This is the most significant pathway for T4 metabolism.[1]

-

Activation: Type 1 (D1) and Type 2 (D2) deiodinases catalyze the removal of an iodine atom from the outer ring of T4 to produce the more potent T3.[1]

-

Inactivation: Type 3 (D3) deiodinase removes an iodine atom from the inner ring of T4 to produce reverse T3 (rT3), which is biologically inactive.

-

-

Glucuronidation and Sulfation: These conjugation reactions occur on the phenolic hydroxyl group of the iodothyronines. They increase the water solubility of the hormones, facilitating their biliary and renal excretion. While these are generally inactivating pathways, sulfation can be a reversible process.

Below is a diagram illustrating the primary metabolic fate of L-Thyroxine.

Figure 1: Major metabolic pathways of L-Thyroxine (T4).

Experimental Protocols

Conducting a pharmacokinetic study using L-Thyroxine-¹³C₆ requires a meticulously planned protocol covering tracer administration, sample collection, and bioanalysis.

Study Design and Tracer Administration

A typical experimental workflow for a single-dose pharmacokinetic study is outlined below.

Figure 2: Experimental workflow for a pharmacokinetic tracer study.

-

Participant Preparation: Participants should fast for at least eight hours before the administration of the tracer. A baseline blood sample is collected just prior to dosing.

-

Tracer Administration: A single oral dose of L-Thyroxine-¹³C₆ is administered. Doses in human studies typically range from 70 to 300 µg.

-

Post-Dose Protocol: Participants continue to fast for at least two hours after ingestion to ensure consistent absorption.

-

Blood Sampling: A series of blood samples are collected over a period of up to 120 hours to capture the full pharmacokinetic profile. A typical schedule includes samples at 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72, 96, and 120 hours post-dose.

Sample Preparation for LC-MS/MS Analysis

Accurate quantification of L-Thyroxine-¹³C₆ in serum or plasma requires effective removal of proteins and other interfering substances. Protein precipitation is a common and effective method.

-

Aliquoting: Thaw serum/plasma samples at room temperature. Aliquot 100-200 µL of the sample into a microcentrifuge tube.

-

Internal Standard Addition: Add an internal standard (e.g., L-Thyroxine-¹³C₉,¹⁵N or d₂-T4) to each sample to correct for extraction variability and matrix effects.

-

Protein Precipitation: Add 2-4 volumes of cold acetonitrile or methanol to the sample (e.g., 400 µL of acetonitrile to a 200 µL sample).

-

Vortexing and Centrifugation: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation. Centrifuge at high speed (e.g., 13,000-15,000 rpm) for 10 minutes.

-

Supernatant Transfer: Carefully transfer the clear supernatant to a new tube or vial for injection into the LC-MS/MS system.

LC-MS/MS Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying stable isotope-labeled compounds due to its high specificity and sensitivity.

| Parameter | Recommended Specification |

| LC Column | C18 reverse-phase column (e.g., Kinetex C18, 100 x 4.6 mm) |

| Mobile Phase A | 0.1% Acetic Acid or Formic Acid in Water |

| Mobile Phase B | 0.1% Acetic Acid or Formic Acid in Methanol |

| Flow Rate | Gradient elution, typically 0.4-0.8 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Table 1: General LC-MS/MS Parameters

The mass transitions monitored are specific to the precursor and product ions of the analyte and internal standard.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| L-Thyroxine (T4) | 777.55 | 731.75 |

| L-Thyroxine-¹³C₆ | 783.5 | 737.7 |

| Liothyronine (T3) | 651.70 | 605.85 |

| Liothyronine-¹³C₆ | 657.7 | 611.8 |

| L-Thyroxine-d₂ (IS) | 779.6 | 733.6 |

| Liothyronine-¹³C₉,¹⁵N (IS) | 661.60 | 614.65 |

Table 2: Example Mass Transitions for L-Thyroxine and its ¹³C₆-labeled Tracer (Note: Exact m/z values for ¹³C₆-T4 are derived by adding 6 Da to the monoisotopic mass of unlabeled T4. The specific transitions should be optimized on the instrument used. Data for T4 and T3 transitions are from reference.)

Quantitative Data and Interpretation

Pharmacokinetic analysis of the concentration-time data from the LC-MS/MS yields key parameters that describe the disposition of the drug in the body.

Pharmacokinetics of L-Thyroxine-¹³C₆

The following table summarizes pharmacokinetic parameters from a study involving a single oral dose of ¹³C₆-LT4 in adult subjects with hypothyroidism.

| Parameter | Median Value (All Subjects, n=41) | Range |

| Dose (µg) | 100 | 70 - 300 |

| CL/F (L/h) | 0.712 | 0.244 - 2.91 |

| V/F (L) | 164.9 | 34.0 - 587.5 |

| Tmax (h) | 4.0 | 1.5 - 24.0 |

| Dose-Normalized Cmax (ng/L/µg) | 7.5 | 2.0 - 20.0 |

| Dose-Normalized AUC₀₋₁₂₀ (ng·h/mL/µg) | 0.931 | 0.288 - 2.84 |

| Half-life (t₁/₂) (h) | 172.2 | 51.4 - 310.8 |

Table 3: Pharmacokinetic Parameters of L-Thyroxine-¹³C₆ After Oral Administration CL/F: Oral Clearance; V/F: Apparent Volume of Distribution; Tmax: Time to Peak Concentration; Cmax: Peak Concentration; AUC: Area Under the Curve. Data sourced from Jonklaas et al. (2018).

Metabolic Conversion Rate

| Subject Group | T4 to T3 Conversion Rate (%) | Study Methodology |

| Healthy Controls | 42.6% (mean) | T3 turnover / T4 turnover during T4 replacement therapy |

| Healthy Controls | 25.4% (mean) | Direct measurement after simultaneous IV injection of [¹²⁵I]T4 and [¹³¹I]T3 |

Table 4: Estimated Conversion Rate of T4 to T3 in Humans

These data indicate that a substantial fraction of the administered T4 is peripherally converted to the active hormone T3, highlighting the role of T4 as a prohormone.

Conclusion

The use of L-Thyroxine-¹³C₆ as a tracer provides an exceptionally precise and powerful method for elucidating the pharmacokinetics of levothyroxine in humans. By enabling the differentiation of exogenous from endogenous hormone, this technique allows for detailed characterization of absorption, distribution, and clearance without interrupting the patient's standard therapy. The combination of stable isotope tracers with advanced LC-MS/MS analysis represents the state-of-the-art for thyroid hormone research and is an invaluable tool for the development of new therapeutic strategies and for personalizing treatment regimens for patients with thyroid disease.

References

- 1. Metabolism of Thyroid Hormone - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Stable Isotope Pharmacokinetic Studies Provide Insight into Effects of Age, Sex, and Weight on Levothyroxine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Mass Spectrometry-Based Panel of Nine Thyroid Hormone Metabolites in Human Serum - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding Isotopic Labeling of L-Thyroxine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic labeling of L-Thyroxine (T4), a critical tool in thyroid hormone research and drug development. The guide details the synthesis of labeled T4, its applications in pharmacokinetic studies, and the analytical methods used for its detection and quantification.

Introduction to Isotopic Labeling of L-Thyroxine

Isotopic labeling is a technique where atoms in a molecule are replaced with their heavier, non-radioactive (stable) or radioactive isotopes. This process creates a "tagged" version of the molecule that is chemically identical to the unlabeled form but can be distinguished using analytical techniques like mass spectrometry or by detecting radioactive decay.[1] In the context of L-Thyroxine, isotopic labeling allows researchers to trace the fate of the hormone in biological systems, differentiating it from the endogenous hormone.[2]

Commonly used stable isotopes for labeling L-Thyroxine include Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H).[3][4][5] Radioactive isotopes, such as Iodine-125 (¹²⁵I) and Iodine-131 (¹³¹I), are also employed, particularly in radioimmunoassays and imaging studies. The choice of isotope depends on the specific application, with stable isotopes being preferred for metabolic and pharmacokinetic studies due to their safety and the precision of mass spectrometry-based analysis.

Synthesis of Isotopically Labeled L-Thyroxine

The synthesis of isotopically labeled L-Thyroxine typically involves a multi-step chemical process starting from a labeled precursor, such as labeled L-tyrosine.

Experimental Protocol: Synthesis of ¹³C₉-¹⁵N-Labeled L-Thyroxine

This protocol is a modified version of a published synthesis route.

1. Protection of L-Tyrosine:

-

Commercially available ¹³C₉-¹⁵N-L-tyrosine is first protected at the amine and carboxylic acid groups.

-

The O-methyl ester protection is achieved by reacting the labeled tyrosine with 2,2-dimethoxypropane in the presence of concentrated hydrochloric acid at room temperature for 24 hours.

-

The N-Boc protection is subsequently carried out by reacting the O-methylated tyrosine with di-tert-butyl dicarbonate (Boc₂O) in a mixture of tetrahydrofuran (THF) and aqueous sodium bicarbonate (NaHCO₃) at room temperature for 24 hours.

-

The resulting Boc-OMe-¹³C₉-¹⁵N-L-tyrosine is purified by high-performance flash chromatography (HPFC).

2. Di-iodination of Protected L-Tyrosine:

-

The protected and labeled L-tyrosine is dissolved in dichloromethane (DCM) and cooled to 0°C.

-

N-Iodosuccinimide (NIS) is added to the solution, and the reaction is monitored by thin-layer chromatography (TLC).

-

The reaction is quenched with a 10% sodium thiosulfate (Na₂S₂O₃) solution.

-

The product, 3,5-diiodo-Boc-OMe-¹³C₉-¹⁵N-L-tyrosine, is extracted with ethyl acetate and purified by HPFC.

3. Biaryl Ether Formation:

-

The di-iodinated tyrosine derivative is coupled with 4-(triisopropyl)silyloxyphenyl boronic acid in a copper(II)-mediated biaryl ether formation reaction to introduce the second phenyl ring.

4. Outer Ring Iodination:

-

The resulting thyronine derivative is iodinated on the outer phenyl ring.

-

The compound is dissolved in a 4:1 mixture of DCM and dimethylformamide (DMF) and cooled to 0°C.

-

Iodine monochloride in DCM is added dropwise in the presence of butylamine.

-

The reaction is stirred at 0°C for 20 minutes.

-

The product, 3,3',5,5'-tetraiodo-N-Boc-OMe-L-thyronine, is purified by HPFC.

5. Deprotection:

-

The protecting groups (Boc and O-methyl) are removed to yield the final product, ¹³C₉-¹⁵N-L-Thyroxine.

Synthesis Yields

| Step | Starting Material | Product | Yield |

| Protection (3 steps) and Di-iodination | ¹³C₉-¹⁵N-L-tyrosine | ¹³C₉-¹⁵N-3,5-diiodo-L-tyrosine | 59% |

| Outer Ring Iodination | 3,5-diiodo-Boc-OMe-L-thyronine | 3,3',5,5'-tetraiodo-N-Boc-OMe-L-thyronine | 22.9% |

Applications in Pharmacokinetic Studies

Isotopically labeled L-Thyroxine is invaluable for pharmacokinetic (PK) studies, as it allows for the precise measurement of the absorption, distribution, metabolism, and excretion of the administered drug without interference from endogenous T4.

Experimental Protocol: Pharmacokinetic Study using ¹³C-Labeled L-Thyroxine

The following is a general protocol for a clinical pharmacokinetic study.

1. Study Participants:

-

Enroll adult patients being treated for hypothyroidism.

-

Exclude individuals with conditions or on medications that could affect thyroid hormone metabolism.

2. Drug Administration:

-

Administer a single oral dose of ¹³C-labeled L-Thyroxine (e.g., ¹³C₆-LT4). The dose can range from 70 to 300 µg.

3. Blood Sampling:

-

Collect serial plasma or serum samples at multiple time points.

-

A typical schedule includes a pre-dose sample and multiple samples over a 120-hour period post-dose.

4. Sample Analysis:

-

Quantify the concentration of ¹³C-labeled L-Thyroxine in the plasma/serum samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

5. Pharmacokinetic Analysis:

-

Use non-compartmental analysis to determine key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), clearance (CL/F), volume of distribution (V/F), and half-life (t₁/₂).

Pharmacokinetic Parameters of ¹³C-Labeled L-Thyroxine

The following table summarizes median pharmacokinetic parameters from a study in adults with hypothyroidism.

| Parameter | Median Value | Range |

| Dose | 100 µg | 70–300 µg |

| Cmax (dose-normalized) | 7.5 ng/L/µg | - |

| Tmax | 4 hours | - |

| AUC₀₋₁₂₀ (dose-normalized) | 0.931 ng·h/mL/µg | 0.288–2.84 ng·h/mL/µg |

| Oral Clearance (CL/F) | 0.712 L/h | - |

| Apparent Volume of Distribution (V/F) | 164.9 L | - |

| Half-life (t₁/₂) | 172.2 hours | 51.4–310.8 hours |

Analytical Methodology: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the analysis of isotopically labeled L-Thyroxine due to its high sensitivity and specificity.

Experimental Protocol: Quantification of Labeled L-Thyroxine by LC-MS/MS

This protocol outlines a general procedure for the analysis of labeled T4 in serum.

1. Sample Preparation:

-

For free T4 analysis, serum is first subjected to ultrafiltration to separate free hormone from protein-bound hormone.

-

For total T4, proteins are precipitated from the serum using a solvent like methanol.

-

An internal standard, typically a different isotopically labeled version of T4 (e.g., ¹³C₁₂-LT4 or L-thyroxine-d2), is added to the sample.

-

The supernatant is collected after centrifugation.

2. Liquid Chromatography:

-

The sample extract is injected onto a C18 reverse-phase HPLC column.

-

A methanol gradient is used to elute L-Thyroxine and the internal standard.

3. Tandem Mass Spectrometry:

-

The eluent from the HPLC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Quantification is performed using multiple reaction monitoring (MRM) in the negative ion mode. The specific mass transitions for the labeled T4 and the internal standard are monitored. For example, for ¹³C-LT4, the transition m/z 782 -> 127 might be monitored.

Analytical Performance

| Parameter | Value |

| Linear Range | 0.050–10 ng/mL |

| Limit of Quantification | 0.002 ng/mL |

| Within-day CV | < 7.1% |

| Between-day CV | < 7.1% |

CV: Coefficient of Variation

Visualizations

Thyroid Hormone Signaling Pathway

References

- 1. Principles and Characteristics of Isotope Labeling - Creative Proteomics [creative-proteomics.com]

- 2. Longitudinal Comparison of Thyroxine Pharmacokinetics Between Pregnant and Nonpregnant Women: A Stable Isotope Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The measurement of free thyroxine by isotope dilution tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

L-Thyroxine-¹³C₆: A Technical Guide to its Commercial Sources, Availability, and Application in Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial sources, availability, and key applications of L-Thyroxine-¹³C₆, a stable isotope-labeled internal standard crucial for the accurate quantification of thyroxine (T4) in various biological matrices. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in endocrinology, clinical chemistry, and pharmaceutical development.

Commercial Availability and Product Specifications

L-Thyroxine-¹³C₆ is available from several commercial suppliers, each offering the product with specific formulations and purity levels. The following table summarizes the quantitative data from prominent vendors to facilitate a comparative analysis for procurement.

| Supplier | Product Name | Catalog Number | Form | Concentration | Isotopic Purity | Chemical Purity | CAS Number | Molecular Weight |

| Sigma-Aldrich (Cerilliant) | L-Thyroxine-¹³C₆ Solution | T-076 | Solution in methanol with 0.1N NH₃ | 100 µg/mL | Not specified | Certified Reference Material | 720710-30-5 | 782.83 |

| Cambridge Isotope Laboratories, Inc. | L-Thyroxine (tyrosine-ring-¹³C₆, 99%) | CLM-6725 | Neat (Solid) | Not Applicable | 99 atom % ¹³C | ≥90% (CP) | 720710-30-5 | 782.83 |

| MedChemExpress | L-Thyroxine-¹³C₆-1 | HY-18341S4 | Solid | Not Applicable | Not specified | >98% | 1217780-14-7 | 782.83 |

| AA Blocks | L-Thyroxine-¹³C₆-1 | AABH9A221E48 | Not specified | Not specified | Not specified | Not specified | 1217780-14-7 | 782.83 |

Note: Data for some suppliers regarding isotopic and chemical purity may not be readily available on their websites and may require direct inquiry or access to a certificate of analysis.

Application in Quantitative Analysis: Experimental Protocol

L-Thyroxine-¹³C₆ is predominantly utilized as an internal standard in isotope dilution mass spectrometry (ID-MS) methods for the precise measurement of L-Thyroxine (T4) levels. The following is a detailed methodology for the analysis of free thyroxine in human serum by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Objective: To accurately quantify the concentration of free L-Thyroxine (fT4) in human serum samples using L-Thyroxine-¹³C₆ as an internal standard.

Materials and Reagents:

-

L-Thyroxine-¹³C₆ internal standard solution (e.g., 100 µg/mL in methanol with 0.1N NH₃ from Cerilliant)

-

L-Thyroxine calibration standards

-

Human serum samples

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid (FA), LC-MS grade

-

Water, LC-MS grade

-

Solid-phase extraction (SPE) cartridges (e.g., Oasis MAX µElution plate)

-

96-well collection plates

Instrumentation:

-

High-performance liquid chromatography (HPLC) system

-

Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source

Experimental Procedure:

-

Sample Preparation:

-

Thaw serum samples and internal standard solutions at room temperature.

-

To 100 µL of each serum sample, calibrator, and quality control sample, add a known amount of L-Thyroxine-¹³C₆ internal standard solution.

-

Vortex mix the samples for 30 seconds.

-

-

Protein Precipitation:

-

Add 200 µL of cold acetonitrile to each sample.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean 96-well plate.

-

-

Solid-Phase Extraction (SPE):

-

Condition the SPE plate with 1 mL of methanol followed by 1 mL of water.

-

Load the entire supernatant from the protein precipitation step onto the SPE plate.

-

Wash the wells with 1 mL of 5% methanol in water.

-

Elute the analytes with 100 µL of methanol containing 2% formic acid into a clean 96-well collection plate.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

-

-

LC-MS/MS Analysis:

-

LC Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A suitable gradient to separate T4 from other matrix components (e.g., start at 20% B, ramp to 95% B, and re-equilibrate).

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 10 µL

-

-

MS/MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) transitions:

-

L-Thyroxine (T4): e.g., m/z 777.7 -> 731.7

-

L-Thyroxine-¹³C₆: e.g., m/z 783.7 -> 737.7

-

-

Optimize collision energy and other source parameters for maximum signal intensity.

-

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte (T4) and the internal standard (L-Thyroxine-¹³C₆).

-

Calculate the peak area ratio (T4/L-Thyroxine-¹³C₆).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators.

-

Determine the concentration of T4 in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Signaling Pathways of L-Thyroxine

L-Thyroxine exerts its physiological effects through both genomic and non-genomic signaling pathways. The primary mechanism involves its conversion to the more active form, triiodothyronine (T3), which then binds to nuclear thyroid hormone receptors (TRs) to regulate gene expression. However, T4 itself can also initiate rapid, non-genomic signaling at the cell membrane.

Genomic Signaling Pathway

The genomic pathway is the classical mechanism of thyroid hormone action.

Caption: Genomic signaling pathway of L-Thyroxine.

Non-Genomic Signaling Pathway

Recent evidence has highlighted the importance of non-genomic pathways that are initiated at the cell surface and elicit rapid cellular responses.

Caption: Non-genomic signaling pathway of L-Thyroxine.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of a typical experimental workflow for the quantification of L-Thyroxine in biological samples using L-Thyroxine-¹³C₆ as an internal standard.

Caption: LC-MS/MS experimental workflow.

A Technical Guide to L-Thyroxine-13C6-1 in Hypothyroidism Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of L-Thyroxine-13C6-1, a stable isotope-labeled analog of levothyroxine, and its critical applications in hypothyroidism research. This document details its physicochemical properties, its use in pharmacokinetic and metabolic studies, and the intricate signaling pathways it helps to elucidate.

Introduction to this compound

This compound is a non-radioactive, stable isotope-labeled version of L-Thyroxine (T4), the primary hormone secreted by the thyroid gland.[1] In this analog, six carbon atoms on the tyrosine ring are replaced with the heavier carbon-13 isotope.[2][3] This isotopic labeling renders the molecule distinguishable from endogenous T4 by mass spectrometry, making it an invaluable tool for researchers.[4] Its primary applications in hypothyroidism research include its use as a tracer in pharmacokinetic studies and as an internal standard for the accurate quantification of thyroxine levels in biological samples.[1]

Physicochemical Properties

The introduction of six carbon-13 isotopes results in a predictable mass shift, which is fundamental to its utility in mass spectrometry-based assays. The key physicochemical properties of this compound and its unlabeled counterpart are summarized below.

| Property | This compound | L-Thyroxine (T4) | Reference |

| Molecular Weight | 782.83 g/mol | 776.87 g/mol | |

| Chemical Formula | ¹³C₆C₉H₁₁I₄NO₄ | C₁₅H₁₁I₄NO₄ | |

| Purity | ≥90% | ≥98% | |

| Storage | Refrigerated (-5°C to 5°C), protected from light | -20°C | |

| Solubility | Soluble in methanol with 0.1N NH₃ | Soluble in DMSO and dimethylformamide; sparingly soluble in aqueous buffers |

Applications in Hypothyroidism Research

The primary application of this compound is in pharmacokinetic (PK) studies of levothyroxine, the synthetic T4 used for treating hypothyroidism. By administering a known dose of the labeled compound, researchers can accurately track its absorption, distribution, metabolism, and excretion without interference from the patient's endogenous T4. This is crucial for understanding the bioavailability of different levothyroxine formulations and the effects of various physiological factors like age, weight, and pregnancy on drug metabolism.

Quantitative Analysis using LC-MS/MS

This compound is widely used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the precise quantification of total and free T4 in serum and plasma. The use of a stable isotope-labeled internal standard is considered the gold standard for quantitative mass spectrometry as it corrects for variations in sample preparation and instrument response.

Pharmacokinetic Data

A study investigating the pharmacokinetics of a single oral dose of 13C-L-Thyroxine (¹³C-LT4) in adults being treated for hypothyroidism provided the following key parameters:

| Pharmacokinetic Parameter | Median Value | Range |

| Dose Administered | 100 µg | 70 - 300 µg |

| Oral Clearance (CL/F) | 0.712 L/h | - |

| Apparent Volume of Distribution (V/F) | 164.9 L | - |

| Time to Peak Concentration (Tmax) | 4 h | - |

| Dose-Normalized Peak Concentration (Cmax) | 7.5 ng/L/µg | - |

| Dose-Normalized AUC (0-120h) | 0.931 ng·h/mL/µg | - |

| Half-life (t½) | 172.2 h | - |

Data from a study with 8 males and 33 females with a median age of 50 years and median weight of 65.9 kg.

Thyroid Hormone Signaling Pathways

Thyroid hormones exert their effects through two primary mechanisms: genomic and non-genomic signaling pathways. This compound can be used as a tool to study the dynamics of T4 in these pathways.

Genomic Signaling Pathway

The classical genomic pathway involves the conversion of T4 to the more active triiodothyronine (T3) by deiodinases. T3 then enters the nucleus and binds to thyroid hormone receptors (TRs), which are ligand-dependent transcription factors. The T3-TR complex then binds to specific DNA sequences called thyroid hormone response elements (TREs) on the promoters of target genes, thereby regulating their transcription. This process is crucial for development, differentiation, and metabolic homeostasis.

Non-Genomic Signaling Pathway

Non-genomic actions of thyroid hormones are initiated at the plasma membrane or in the cytoplasm and occur more rapidly than genomic effects. T4 can bind to the integrin αvβ3 receptor on the cell surface, activating the MAPK (ERK1/2) signaling cascade. This can lead to the phosphorylation of nuclear receptors and influence processes like angiogenesis and cell proliferation. In the cytoplasm, T3 can bind to a truncated form of the TR and activate the PI3K pathway.

Experimental Protocols

In Vivo Pharmacokinetic Study Workflow

The following provides a generalized workflow for a clinical pharmacokinetic study using this compound.

Detailed Methodology:

-

Participant Selection: Recruit adults with diagnosed hypothyroidism who are on a stable dose of levothyroxine.

-

Drug Administration: A single oral dose of ¹³C₆-LT4 is administered.

-

Blood Sampling: Collect serial plasma samples at predetermined time points (e.g., pre-dose, and at 0.5, 1, 2, 3, 4, 6, 8, 10, 12, 24, 48, 72, 96, and 120 hours post-dose).

-

Sample Preparation:

-

Protein Precipitation: Add acetonitrile to the serum/plasma sample to precipitate proteins.

-

Liquid-Liquid Extraction (LLE): Extract the analytes from the supernatant using a solvent like ethyl acetate.

-

-

LC-MS/MS Analysis:

-

Chromatography: Use a C18 or similar reverse-phase column with a gradient of water and methanol containing 0.1% acetic acid or formic acid.

-

Mass Spectrometry: Employ a tandem mass spectrometer operating in selective reaction monitoring (SRM) mode to detect and quantify the specific mass transitions for ¹³C₆-LT4 and unlabeled T4.

-

-

Pharmacokinetic Analysis: Use a non-compartmental analysis to determine key PK parameters from the concentration-time data.

Conclusion

This compound is an indispensable tool for advancing our understanding of levothyroxine pharmacokinetics and the underlying molecular mechanisms of thyroid hormone action. Its use in stable isotope tracer studies and as an internal standard for quantitative analysis provides researchers with highly accurate and reliable data, paving the way for improved therapeutic strategies for hypothyroidism. This guide provides a foundational understanding for researchers and drug development professionals looking to incorporate this powerful tool into their studies.

References

- 1. Genomic and Non-Genomic Mechanisms of Action of Thyroid Hormones and Their Catabolite 3,5-Diiodo-L-Thyronine in Mammals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. L-Thyroxine (tyrosine-ring-¹³Câ, 99%) CP 90% - Cambridge Isotope Laboratories, CLM-6725-0.1MG [isotope.com]

- 3. INNOVATIVE STUDIES IN WOMEN BY USE OF STABILIZED ISOTOPES IN PREGNANCY - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stable Isotope Pharmacokinetic Studies Provide Insight into Effects of Age, Sex, and Weight on Levothyroxine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

The Cornerstone of Quantitative Mass Spectrometry: A Technical Guide to Internal Standards

An in-depth technical guide for researchers, scientists, and drug development professionals on the core principles and practices of using internal standards in mass spectrometry for accurate and reliable quantification.

In the realm of analytical chemistry, particularly within the demanding fields of pharmaceutical development and clinical research, the accuracy and precision of quantitative measurements are paramount. Mass spectrometry (MS), lauded for its high sensitivity and selectivity, has become an indispensable tool. However, the inherent variability in sample preparation, chromatographic separation, and the mass spectrometric detection process itself can introduce significant errors, compromising the integrity of quantitative data.[1][2] This is where the strategic use of internal standards becomes not just a best practice, but a fundamental necessity for robust and reproducible results.[1][3]

An internal standard (IS) is a compound of known concentration that is added to all samples, including calibration standards and quality controls, at the beginning of the analytical workflow. By subjecting the IS to the same experimental conditions as the analyte of interest, it serves as a reliable reference to correct for variations that can occur at multiple stages of the analysis. This guide provides a comprehensive overview of the principles, selection, and application of internal standards in mass spectrometry, offering practical insights and detailed methodologies for the modern researcher.

The "Why": Addressing Variability and Matrix Effects

The primary role of an internal standard is to compensate for the various sources of error that can affect the analytical signal. These can be broadly categorized into two areas: procedural variability and matrix effects.

Procedural Variability: This encompasses inconsistencies that can arise during sample preparation and analysis, such as:

-

Extraction Efficiency: Incomplete or variable recovery of the analyte during sample extraction procedures like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

-

Injection Volume: Minor variations in the volume of sample injected into the chromatograph.

-

Instrumental Drift: Fluctuations in the mass spectrometer's sensitivity over the course of an analytical run.

Matrix Effects: This phenomenon is a significant challenge in mass spectrometry, especially when analyzing complex biological samples like plasma, urine, or tissue homogenates. Matrix effects refer to the alteration of the analyte's ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix. This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can lead to inaccurate quantification.

An ideal internal standard will be affected by these variabilities and matrix effects in the same manner as the analyte. By calculating the ratio of the analyte's response to the internal standard's response, these variations can be effectively normalized, leading to more accurate and precise quantification.

The "What": Types of Internal Standards

The choice of an internal standard is a critical decision in method development. The most common types of internal standards used in mass spectrometry are:

-

Stable Isotope-Labeled (SIL) Internal Standards: These are considered the "gold standard" for quantitative mass spectrometry. A SIL-IS is a synthetic version of the analyte where one or more atoms have been replaced with their heavier, stable isotopes (e.g., ²H, ¹³C, ¹⁵N). Because they are chemically and structurally almost identical to the analyte, they co-elute chromatographically and experience nearly identical extraction recovery and ionization effects. This close similarity allows for the most effective correction of matrix effects.

-

Structural Analogs: These are compounds that are chemically similar to the analyte but are not isotopically labeled. They should have similar physicochemical properties, such as hydrophobicity and ionization characteristics, to the analyte. While not as ideal as SIL internal standards, structural analogs can be a viable and more cost-effective option when a SIL version of the analyte is not available. However, care must be taken to ensure they do not suffer from different matrix effects than the analyte.

-

Surrogate Standards: This term is sometimes used interchangeably with internal standards, but in some contexts, it refers to a compound added to the sample at the very beginning of the sample collection or preparation process to monitor the efficiency of the entire procedure, including potential losses during storage or transport.

The logical workflow for selecting an appropriate internal standard is depicted below:

Caption: A decision workflow for selecting an internal standard.

The "How": Experimental Protocol and Data Analysis

The successful implementation of an internal standard requires a well-defined experimental protocol and a clear understanding of the data analysis workflow.

General Experimental Protocol

-

Preparation of Stock Solutions: Prepare a concentrated stock solution of the internal standard in a suitable solvent. The purity of the IS should be known.

-

Spiking the Samples: Add a precise and consistent volume of the internal standard stock solution to all samples (calibration standards, quality controls, and unknown samples) at the earliest stage of sample preparation (e.g., before protein precipitation or extraction). This ensures that the IS undergoes all the same processing steps as the analyte.

-

Sample Preparation: Perform the necessary sample preparation steps, such as protein precipitation, liquid-liquid extraction, or solid-phase extraction, to remove interfering matrix components.

-

LC-MS/MS Analysis: Analyze the prepared samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The method should be optimized to achieve good chromatographic separation and sensitive detection of both the analyte and the internal standard.

-

Data Acquisition: Acquire the data, monitoring the specific precursor-to-product ion transitions for both the analyte and the internal standard.

The general workflow for using an internal standard in a quantitative mass spectrometry experiment is illustrated below:

Caption: A typical experimental workflow using an internal standard.

Calibration Curve and Quantification

The quantification of the analyte is achieved by constructing a calibration curve.

-

Prepare Calibration Standards: A series of calibration standards are prepared by spiking a blank matrix with known concentrations of the analyte. The same amount of internal standard is added to each calibrator.

-

Analyze Calibration Standards: The calibration standards are analyzed by LC-MS/MS.

-

Calculate Response Ratios: For each calibration standard, the ratio of the peak area of the analyte to the peak area of the internal standard is calculated.

-

Construct the Calibration Curve: A calibration curve is generated by plotting the response ratio (y-axis) against the known concentration of the analyte (x-axis). A linear regression analysis is typically performed to determine the equation of the line (y = mx + c) and the correlation coefficient (r²).

-

Quantify Unknown Samples: The unknown samples are analyzed, and the response ratio of the analyte to the internal standard is determined. The concentration of the analyte in the unknown sample is then calculated using the equation of the calibration curve.

The relationship between the analyte, internal standard, and the calibration curve is visualized in the following diagram:

Caption: The logical flow of quantification using an internal standard.

Key Considerations and Best Practices

To ensure the successful application of internal standards, several key factors should be considered:

| Consideration | Best Practice | Rationale |

| Purity of Internal Standard | The isotopic and chemical purity of the internal standard should be known and high. | Impurities can interfere with the analyte signal or lead to inaccurate quantification. |

| Concentration of Internal Standard | The concentration of the internal standard should be consistent across all samples and within the linear dynamic range of the assay. | A consistent amount is crucial for accurate ratio calculations. The concentration should be high enough for a robust signal but not so high as to cause detector saturation or ion suppression. |

| Timing of Addition | The internal standard should be added as early as possible in the sample preparation workflow. | To ensure it experiences the same sample processing effects as the analyte. |

| Co-elution | For SIL internal standards, co-elution with the analyte is ideal. For structural analogs, slight separation is often preferred. | Co-elution of SIL-IS ensures they experience the same matrix effects. For analogs, separation prevents potential isobaric interference. |

| Validation | The performance of the internal standard should be thoroughly validated. | This includes assessing its stability, recovery, and ability to track the analyte under different matrix conditions. |

Conclusion

The use of internal standards is a cornerstone of accurate and reliable quantitative analysis in mass spectrometry. By compensating for procedural variability and mitigating the impact of matrix effects, internal standards provide a level of confidence in the data that is essential for research, drug development, and clinical diagnostics. The selection of an appropriate internal standard, coupled with a well-designed experimental protocol and rigorous data analysis, is critical to achieving high-quality quantitative results. As mass spectrometry continues to push the boundaries of sensitivity and analytical throughput, the fundamental principles of internal standardization will remain an indispensable component of robust and defensible scientific inquiry.

References

physical and chemical characteristics of L-Thyroxine-13C6-1

This technical guide provides a comprehensive overview of the physical and chemical characteristics of L-Thyroxine-13C6-1, a stable isotope-labeled version of the thyroid hormone, L-thyroxine (T4). This document is intended for researchers, scientists, and drug development professionals who utilize labeled compounds in their studies.

This compound is a critical tool in metabolism, pharmacokinetic, and environmental analysis studies.[1] Its primary application lies in its use as an internal standard for quantitative analysis by mass spectrometry (MS) techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3] The incorporation of six carbon-13 atoms in the tyrosine ring provides a distinct mass shift, allowing for precise differentiation from the endogenous, unlabeled L-thyroxine without altering its chemical properties.

Physical and Chemical Characteristics

The physical and chemical properties of this compound are comparable to its unlabeled counterpart, L-Thyroxine. The following tables summarize the key quantitative data.

Table 1: Physical Properties

| Property | Value | Reference |

| Appearance | White to off-white or pale cream powder/crystalline solid. | [4][5] |

| Molecular Formula | ¹³C₆C₉H₁₁I₄NO₄ | |

| Molecular Weight | 782.83 g/mol | |

| Melting Point | ~235 °C (decomposes) | |

| Optical Rotation | -5.0° to -6.5° (for unlabeled L-Thyroxine) |

Table 2: Chemical and Analytical Properties

| Property | Value | Reference |

| CAS Number | 720710-30-5 | |

| Chemical Purity | Typically ≥90% | |

| Isotopic Enrichment | Typically ≥99% for ¹³C | |

| Solubility | Insoluble in water and ethanol. Soluble in DMSO (approx. 2.5 mg/mL for unlabeled), dimethylformamide (approx. 0.14 mg/mL for unlabeled), and solutions of alkali hydroxides. Sparingly soluble in aqueous buffers. | |

| Storage Conditions | Store refrigerated (-5 °C to 5 °C) or at -20°C. Protect from light. | |

| Stability | Stable under recommended storage conditions. Aqueous solutions are less stable and not recommended for storage for more than one day. |

Experimental Protocols

This compound is primarily used as an internal standard in quantitative analyses. The following are representative protocols for its use in LC-MS/MS and characterization by NMR.

Quantitative Analysis by LC-MS/MS

This protocol outlines a general procedure for the quantification of L-Thyroxine in a biological matrix (e.g., serum) using this compound as an internal standard.

Objective: To determine the concentration of endogenous L-Thyroxine in a sample.

Materials:

-

Biological sample (e.g., human serum)

-

This compound (internal standard)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid

-

Water (LC-MS grade)

-

Solid Phase Extraction (SPE) cartridges (optional, for sample cleanup)

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Procedure:

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of the serum sample, add a known concentration of this compound solution.

-

Add 300 µL of ice-cold acetonitrile to precipitate the proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

LC-MS/MS Analysis:

-

LC Conditions:

-

Column: A suitable C18 reversed-phase column.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from 10% to 90% B over several minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

-

MS/MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

L-Thyroxine: Monitor the transition from the precursor ion (m/z 777.7) to a specific product ion.

-

This compound: Monitor the transition from the precursor ion (m/z 783.7) to a specific product ion.

-

-

Optimize collision energy and other MS parameters for maximum signal intensity.

-

-

-

Data Analysis:

-

Quantify the amount of endogenous L-Thyroxine by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of unlabeled L-Thyroxine and a constant concentration of this compound.

-

Structural Confirmation by NMR Spectroscopy

This protocol provides a general method for confirming the structure and isotopic labeling of this compound.

Objective: To verify the chemical structure and the presence of the ¹³C labels.

Materials:

-

This compound

-

Deuterated Dimethyl Sulfoxide (DMSO-d₆)

Instrumentation:

-

Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Dissolve a small amount of this compound in DMSO-d₆.

-

Transfer the solution to an NMR tube.

-

-

NMR Analysis:

-

¹H NMR: Acquire a proton NMR spectrum. The spectrum should be consistent with the structure of L-Thyroxine, showing signals for the aromatic and aliphatic protons.

-

¹³C NMR: Acquire a carbon-13 NMR spectrum. The signals corresponding to the six carbons in the tyrosine ring will be enhanced and will show coupling to the attached protons, confirming the location of the isotopic labels. The chemical shifts should be consistent with those reported for L-Thyroxine.

-

Signaling Pathway and Experimental Workflows

L-Thyroxine (T4) is a prohormone that is converted to the more active form, triiodothyronine (T3), in peripheral tissues. T3 then exerts its effects by binding to nuclear thyroid hormone receptors (TRs), which in turn regulate gene expression. This compound is expected to follow the same biological pathways as its unlabeled counterpart.

Thyroid Hormone Signaling Pathway

References

- 1. L-Thyroxine (tyrosine-ring-¹³Câ, 99%) CP 90% - Cambridge Isotope Laboratories, CLM-6725-0.1MG [isotope.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. L-Thyroxine, 98% 1 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. L-THYROXINE-13C6 SOLUTION | 720710-30-5 [m.chemicalbook.com]

Methodological & Application

Application Note & Protocol: High-Throughput Quantification of L-Thyroxine in Human Serum by LC-MS/MS using L-Thyroxine-¹³C₆-¹⁵N as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

L-Thyroxine (T4) is a primary hormone synthesized and secreted by the thyroid gland, playing a crucial role in regulating metabolism, growth, and development. Accurate and precise quantification of L-Thyroxine in biological matrices is essential for clinical diagnostics, therapeutic drug monitoring, and pharmacokinetic studies. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of L-Thyroxine in human serum. The method employs a stable isotope-labeled internal standard, L-Thyroxine-¹³C₆-¹⁵N, to ensure high accuracy and reproducibility. The protocol outlines a straightforward protein precipitation procedure for sample preparation, followed by rapid chromatographic separation and detection using multiple reaction monitoring (MRM).

Experimental

-

L-Thyroxine standard was of analytical grade.

-

L-Thyroxine-¹³C₆-¹⁵N was used as the internal standard (IS).[1]

-

Acetonitrile (ACN), Methanol (MeOH), and Formic Acid (FA) were of LC-MS grade.

-

Human serum was sourced from certified vendors.

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled with a triple quadrupole mass spectrometer was used.

-

L-Thyroxine Stock Solution (1 mg/mL): Accurately weigh and dissolve L-Thyroxine in methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve L-Thyroxine-¹³C₆-¹⁵N in methanol.

-

Working Solutions: Prepare serial dilutions of the L-Thyroxine stock solution in a mixture of methanol and water to create calibration standards and quality control (QC) samples. The internal standard working solution is prepared by diluting the IS stock solution to a final concentration of 100 ng/mL in methanol.

A protein precipitation method was employed for the extraction of L-Thyroxine and the internal standard from human serum.[2][3][4]

-

Pipette 100 µL of human serum into a microcentrifuge tube.

-

Add 25 µL of the internal standard working solution (100 ng/mL L-Thyroxine-¹³C₆-¹⁵N) and vortex briefly.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase (50:50 v/v, Mobile Phase A: Mobile Phase B) and inject into the LC-MS/MS system.

References

Application Notes: Quantitative Analysis of L-Thyroxine using L-Thyroxine-13C6-1 as an Internal Standard

Introduction

L-Thyroxine (T4) is a primary hormone synthesized by the thyroid gland, playing a crucial role in regulating metabolism, growth, and development.[1] Accurate quantification of T4 in biological matrices is essential for clinical diagnostics, therapeutic drug monitoring, and metabolic research. The use of a stable isotope-labeled internal standard, such as L-Thyroxine-13C6-1, coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for highly accurate and precise quantification.[2][3]

Principle of Isotope Dilution Mass Spectrometry (ID-MS)

Isotope dilution mass spectrometry (ID-MS) is a powerful analytical technique that relies on the addition of a known quantity of an isotopically labeled version of the analyte to the sample. This compound serves as the ideal internal standard (IS) because it is chemically identical to the endogenous L-Thyroxine (analyte) but has a different mass due to the incorporation of six Carbon-13 atoms.[4]

This standard co-elutes chromatographically with the analyte and experiences identical ionization and fragmentation behavior in the mass spectrometer. It also effectively compensates for variations in sample preparation, extraction recovery, matrix effects, and instrument response. Quantification is achieved by measuring the peak area ratio of the analyte to the internal standard and correlating this ratio to a calibration curve. This methodology significantly improves accuracy and precision compared to traditional immunoassays, which can suffer from cross-reactivity and interference.[5]

Experimental Protocol: Quantification of Total L-Thyroxine in Human Serum

This protocol details a method for the quantitative analysis of total L-Thyroxine (T4) in human serum using this compound as an internal standard with LC-MS/MS.

1. Materials and Reagents

-

Standards: L-Thyroxine analytical standard, this compound Certified Reference Material (CRM).

-

Solvents: LC-MS grade methanol, acetonitrile, and water.

-

Additives: Ammonium hydroxide, ammonium acetate, or formic acid (LC-MS grade).

-

Biological Matrix: Pooled human serum or thyroid-depleted serum for calibrators and quality controls.

-

Labware: Calibrated pipettes, disposable tips, 1.5 mL microcentrifuge tubes, autosampler vials.

-

Equipment: Analytical balance, vortex mixer, centrifuge, LC-MS/MS system (e.g., Waters ACQUITY UPLC with a Xevo TQ Mass Spectrometer or equivalent).

2. Preparation of Standard Solutions

-

This compound Internal Standard (IS) Stock Solution (e.g., 1 µg/mL):

-

Allow the certified standard (typically provided in an ampule, e.g., 100 µg/mL) to equilibrate to room temperature.

-

Perform serial dilutions using methanol or a suitable solvent to achieve a final concentration of 1 µg/mL.

-

-

L-Thyroxine (Analyte) Stock Solution (e.g., 1 µg/mL):

-

Accurately weigh the L-Thyroxine analytical standard.

-

Dissolve in a minimal amount of 0.1N NH3 in methanol and dilute with methanol/water to obtain a stock solution of 1 µg/mL.

-

-

Working Internal Standard (IS) Solution (e.g., 200 ng/mL):

-

Dilute the IS Stock Solution with methanol/water to a final concentration of 200 ng/mL. This solution will be added to all samples, calibrators, and controls.

-

-

Calibration Standards:

-

Prepare a series of calibration standards by spiking thyroid-depleted serum with the Analyte Stock Solution to achieve a desired concentration range (e.g., 1 pg/mL to 1000 ng/mL).

-

3. Sample Preparation (Protein Precipitation Method)

This method is fast and suitable for a wide range of applications.

-

Pipette 200 µL of each serum sample, calibrator, or quality control into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the Working Internal Standard (IS) Solution (200 ng/mL) to each tube and vortex briefly.

-

Add 400 µL of ice-cold acetonitrile to each tube to precipitate the proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Note: For cleaner samples, Solid-Phase Extraction (SPE) can be employed. For the analysis of free T4 (FT4), a more complex workflow involving equilibrium dialysis or ultrafiltration is required prior to protein precipitation or SPE.

4. LC-MS/MS Analysis

The following are typical starting parameters that should be optimized for the specific instrumentation used.

| Parameter | Typical Conditions |

| LC System | UPLC/HPLC System (e.g., Agilent HPLC, Waters ACQUITY) |

| Column | C18 Reversed-Phase Column (e.g., Supelco LC-18-DB, 3.3 cm x 3.0 mm, 3.0 µm) |

| Mobile Phase A | 5 mmol/L Ammonium Acetate in Water, pH 4.0 |

| Mobile Phase B | Methanol |

| Gradient | Start with low %B (e.g., 20%), ramp to high %B to elute T4, then re-equilibrate. |

| Flow Rate | 0.5 - 0.8 mL/min |

| Injection Volume | 5 - 20 µL |

| Column Temperature | 40 °C |

| MS System | Triple Quadrupole Mass Spectrometer (e.g., Sciex API-4000, Waters Xevo TQ) |

| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive Mode |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transition (T4) | To be optimized (e.g., Precursor Ion m/z 776 -> Product Ion m/z 127 for negative mode) |

| MRM Transition (T4-13C6-1) | To be optimized (e.g., Precursor Ion m/z 782 -> Product Ion m/z 127 for negative mode) |

5. Data Processing and Quantification

-

Integrate the chromatographic peaks for both the L-Thyroxine and this compound MRM transitions.

-

Calculate the peak area ratio (Analyte Area / Internal Standard Area) for each calibrator, QC, and sample.

-

Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards. A linear regression with a weighting factor (e.g., 1/x) is typically used.

-

Determine the concentration of L-Thyroxine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Quantitative Data Summary

The performance of methods utilizing isotope dilution for T4 quantification is well-documented.

Table 1: Representative Method Performance Characteristics

| Parameter | Reported Value | Reference |

| Precision (CV%) | < 7.1% (within-day and between-day) | |

| 3.5% - 9.0% | ||

| 3.4% - 6.6% | ||

| Limit of Quantification (LOQ) | 0.002 ng/mL | |

| 0.15 ng/mL | ||

| Limit of Detection (LOD) | 2.5 pg/mL | |

| Linear Range | 0.050 - 10 ng/mL | |

| Recovery | 82.8 ± 2.8% (using SPE) |

Workflow Visualization